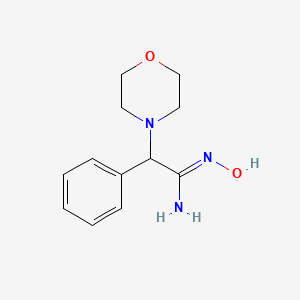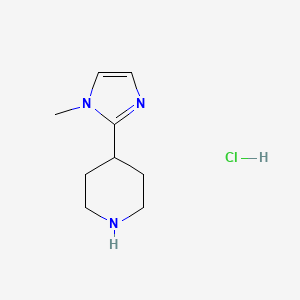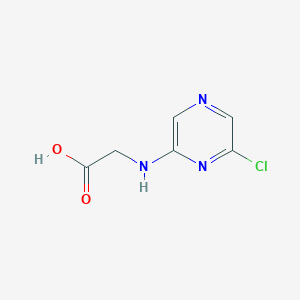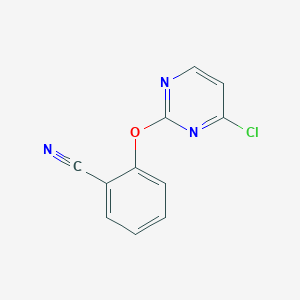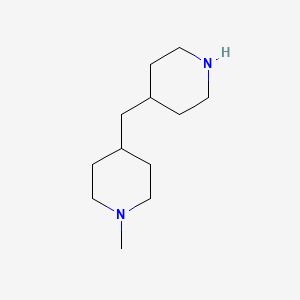
1-Methyl-4-(4-piperidinylmethyl)piperidine
Übersicht
Beschreibung
“1-Methyl-4-(4-piperidinylmethyl)piperidine” is a chemical compound with the CAS Number: 879883-65-5 . It has a molecular weight of 196.34 . The IUPAC name for this compound is 1-methyl-4-(piperidin-4-ylmethyl)piperidine .
Molecular Structure Analysis
The InChI code for “1-Methyl-4-(4-piperidinylmethyl)piperidine” is 1S/C12H24N2/c1-14-8-4-12(5-9-14)10-11-2-6-13-7-3-11/h11-13H,2-10H2,1H3 .
Chemical Reactions Analysis
While specific chemical reactions involving “1-Methyl-4-(4-piperidinylmethyl)piperidine” are not available, it’s worth noting that piperidine derivatives have been reported to be excellent catalysts for many condensation reactions .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .
Wissenschaftliche Forschungsanwendungen
1. Gastric Antisecretory Agents
1-Methyl-4-(4-piperidinylmethyl)piperidine has been studied for its potential in the development of gastric antisecretory drugs. Researchers have explored analogues of this compound that demonstrate reduced anticholinergic activity, aiming to create effective treatments for peptic ulcer disease without the side effects associated with anticholinergics. A notable example is fenoctimine, which exhibits no anticholinergic activity and has undergone clinical trials as a gastric antisecretory drug (Scott et al., 1983).
2. Antimycobacterial Applications
In the field of antimicrobial research, derivatives of 1-Methyl-4-(4-piperidinylmethyl)piperidine have been synthesized and tested against various strains of Mycobacterium tuberculosis, including drug-resistant variants. One such compound showed significant in vitro and in vivo activity, suggesting potential as an effective antimycobacterial agent (Kumar et al., 2008).
3. NMDA Antagonist for Neuroprotection
The compound has been investigated for its role as an NMDA antagonist, which is crucial in the development of neuroprotective drugs. One derivative, CP-101,606, has been identified as a potent and selective NMDA antagonist, showing promise as a neuroprotective agent potentially lacking the side effects common to nonselective competitive and channel-blocking NMDA antagonists (Chenard et al., 1995).
4. Corrosion Inhibition
Research has also been conducted on piperidine derivatives as corrosion inhibitors. Studies using quantum chemical calculations and molecular dynamics simulations have shown that certain piperidine derivatives can be effective in inhibiting the corrosion of iron. This research is crucial in developing new materials with enhanced resistance to corrosion (Kaya et al., 2016).
5. Structure and Molecular Dynamics Studies
1-Methyl-4-(4-piperidinylmethyl)piperidine and its derivatives have been subjects of molecular structure and dynamics studies. High-resolution NMR spectroscopy has been used to investigate the molecular dynamics of these derivatives, providing insights into their chemical properties and potential applications (Cholli & Lau, 1993).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for “1-Methyl-4-(4-piperidinylmethyl)piperidine” are not available, piperidine derivatives have shown potential in various therapeutic applications, including anticancer potential . This suggests that “1-Methyl-4-(4-piperidinylmethyl)piperidine” could also have potential therapeutic applications that could be explored in future research.
Eigenschaften
IUPAC Name |
1-methyl-4-(piperidin-4-ylmethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-14-8-4-12(5-9-14)10-11-2-6-13-7-3-11/h11-13H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYUXZCXKPMJDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601267443 | |
| Record name | 1-Methyl-4-(4-piperidinylmethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601267443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(4-piperidinylmethyl)piperidine | |
CAS RN |
879883-65-5 | |
| Record name | 1-Methyl-4-(4-piperidinylmethyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879883-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-4-(4-piperidinylmethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601267443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1423566.png)
![4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine](/img/structure/B1423568.png)
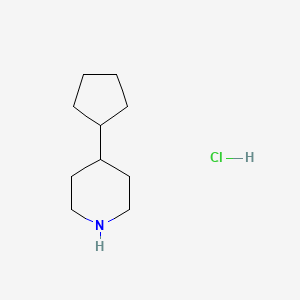
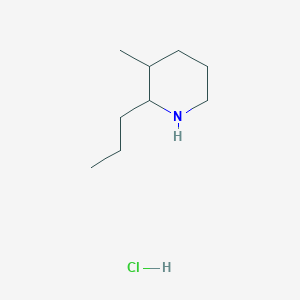
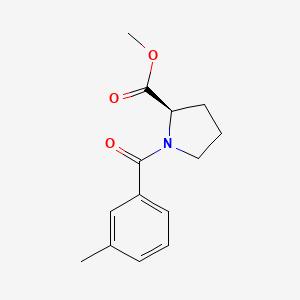
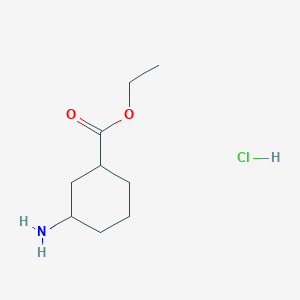
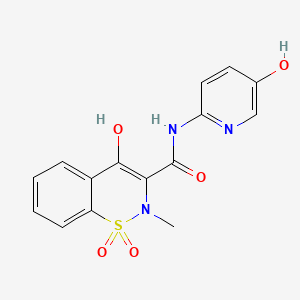
![N'-[1-Cyclopropylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423575.png)
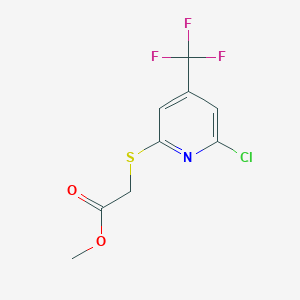
![N'-[1-Amino-2-(4-chlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423577.png)
